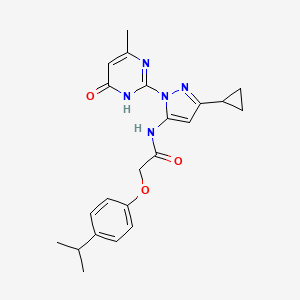

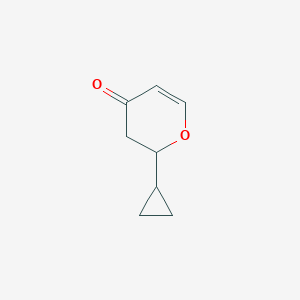

4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” is a chemical compound with the molecular weight of 136.15 . It is also known as 2-cyclopropyl-4H-pyran-4-one .

Synthesis Analysis

The synthesis of 2,3-dihydro-4H-pyran-4-ones involves a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones . This rearrangement occurs with high regioselectivity under mild conditions .Molecular Structure Analysis

The molecular structure of “4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” can be represented by the InChI code: 1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-4H-pyran-4-ones often involve the addition of amines to the reaction medium. For instance, the addition of 1-butanamine to the reaction medium results in the formation of 2,3-dihydro-4-pyridinones .Physical And Chemical Properties Analysis

The physical form of “4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro-” is a powder . The storage temperature is room temperature .科学的研究の応用

Synthesis of 2H-Pyrans

The compound is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Organocatalysis with N-Heterocyclic Carbenes

3,4-Dihydropyran-2-ones, including “2-cyclopropyl-3,4-dihydro-2H-pyran-4-one”, have been synthesized through organocatalysis with N-heterocyclic carbenes (NHCs) . This method has been increasingly popular due to its biological activity and usefulness in organic synthesis .

Hydroxyl-Protecting Reagent

“2-cyclopropyl-3,4-dihydro-2H-pyran-4-one” is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .

Synthesis of Tetrahydropyranylated Products

The compound can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

Synthesis of Tetrahydropyran Derivatives

“2-cyclopropyl-3,4-dihydro-2H-pyran-4-one” can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

Production of Functionalized Enones, γ-Lactones, Cyclic Enamines, and 2-Pyrones

3,4-Dihydropyran-2-ones provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others . This makes them a subject of significant interest in natural product extraction and novel synthesis .

Safety and Hazards

特性

IUPAC Name |

2-cyclopropyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVIPFXUHZYBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyran-4-one, 2-cyclopropyl-2,3-dihydro- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)